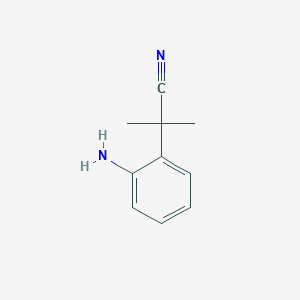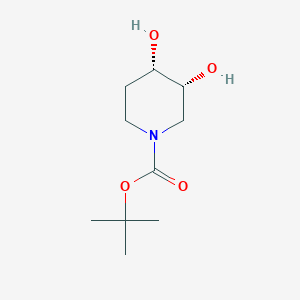
2-(2-Aminophenyl)-2-methylpropanenitrile
Übersicht
Beschreibung
“2-Aminophenol” is a compound with the molecular formula C6H7NO . It’s also known as “2-Amino-1-hydroxybenzene” or “o-Hydroxyaniline” and is used in laboratory chemicals . “2-(2-Aminophenyl)benzothiazole” is a biologically interesting heterocycle with high pharmacological activity .
Synthesis Analysis
The synthesis of “2-(2-Aminophenyl)benzothiazole” derivatives has been achieved through various methods, including microwave-assisted and conventional heating approaches . The microwave-assisted method has been found to drastically reduce reaction time and increase yield .
Molecular Structure Analysis
The molecular structure of “2-Aminophenol” has been analyzed and it has an average mass of 109.126 Da and a monoisotopic mass of 109.052765 Da .
Chemical Reactions Analysis
The chemical reactions of “2-(2-Aminophenyl)benzothiazole” derivatives have been studied. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Physical and Chemical Properties Analysis
“2-Aminophenol” has a molecular weight of 109.1259 and a monoisotopic mass of 109.052763851 .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-(2-Aminophenyl)-2-methylpropanenitrile
This compound ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen, die jeweils in einem separaten Abschnitt dargestellt werden.
Antitumoraktivität
Rutheniumbasierte Chemotherapie: Die Verbindung wurde zur Synthese neuer Antitumor-Ruthenium(II/III)-Komplexe verwendet. Diese Komplexe zeigen eine signifikante in vitro- und in vivo-Antitumoraktivität, insbesondere gegen humane Brust- und Darmkrebszelllinien. Sie wirken durch Interkalation mit DNA, Induktion von Apoptose und Verursachung eines Zellzyklusarrestes in der G2/M-Phase .
Antioxidative Eigenschaften
Steigerung zellulärer antioxidativer Enzyme: Die Rutheniumkomplexe, die this compound enthalten, haben gezeigt, dass sie oxidativen Stress reduzieren und den Gehalt an antioxidativen Enzymen wie Superoxiddismutase (SOD) erhöhen. Dies deutet auf eine Rolle bei der Verbesserung normaler Zellreparaturmechanismen hin .
Antibakterielle Wirksamkeit
Synthese von Benzimidazoquinazolin-Derivaten: Ein aus this compound synthetisiertes Derivat hat eine moderate antimikrobielle Aktivität gezeigt. Diese Aktivität ist im Kontext der Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterienstämme von Bedeutung .
Mikrowellen-gestützte organische Synthese
Effiziente Synthese von heterocyclischen Verbindungen: Die Verbindung wurde in mikrowellengestützten Syntheseverfahren zur Herstellung von Benzimidazoquinazolin-Derivaten verwendet. Diese Methode bietet Vorteile wie verkürzte Reaktionszeiten und erhöhte Ausbeuten, die für eine schnelle Medikamentenentwicklung vorteilhaft sind .
Fluoreszenzstudien
Blaue Lichtemission: Das aus this compound synthetisierte Chinazolin-Derivat zeigt Fluoreszenz und emittiert blaues Licht unter UV-Bestrahlung. Diese Eigenschaft könnte für Anwendungen in der Biobildgebung und der molekularen Markierung genutzt werden .
Kristallographie
Analyse der Molekülstruktur: Die Kristallstruktur des synthetisierten Chinazolin-Derivats wurde analysiert und ergab Einblicke in die molekularen Wechselwirkungen und Stabilisierungsmechanismen. Diese Informationen sind entscheidend, um das Verhalten der Verbindung in verschiedenen Anwendungen zu verstehen .
Chemieunterricht
Lehre von fortschrittlichen Synthesetechniken: Die Rolle der Verbindung in der mikrowellengestützten Synthese kann als Fallstudie im Chemieunterricht verwendet werden, um Schülern fortschrittliche organische Synthesetechniken und ihre Anwendungen in der pharmazeutischen Chemie näherzubringen .
Medikamentenentwicklung
Leitstruktur für die Medikamentenentwicklung: Angesichts ihrer vielfältigen Anwendungen in der Krebstherapie, antimikrobiellen Aktivität und antioxidativen Eigenschaften kann this compound als Leitstruktur in der Medikamentenforschung und -entwicklung dienen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-aminophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRUQWUBYMBZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733324 | |
| Record name | 2-(2-Aminophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314667-39-4 | |
| Record name | 2-(2-Aminophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine,n-methyl-2-nitro-4-[[2-[5-(trifluoromethyl)-1h-imidazol-2-yl]-4-pyridinyl]oxy]-](/img/structure/B1507141.png)

![3H-1,2,3-Triazolo[4,5-c]pyridine, 3-(2-phenylethyl)-](/img/structure/B1507148.png)
![Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene](/img/structure/B1507149.png)
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1507150.png)



![5-{2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1507159.png)


![Benzyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B1507174.png)

